3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a furan ring, a benzothiophene core, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common approach is the acylation of a furan derivative with a benzothiophene precursor. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan ring and carbonyl group but differ in other substituents.
Benzothiophene derivatives: Compounds with the benzothiophene core but different functional groups attached.
Amines with similar structures: Compounds that feature an amine group attached to a heterocyclic ring.
Uniqueness
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its combination of a furan ring, benzothiophene core, and amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9-11(7-8)18-14(15)12(9)13(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBVFASNDKXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.